2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(3,4-difluorophenyl)quinazolin-4-amine
Description
2-{[(4-Chlorophenyl)methyl]sulfanyl}-N-(3,4-difluorophenyl)quinazolin-4-amine is a quinazoline derivative characterized by a sulfanyl-linked 4-chlorobenzyl group at position 2 and a 3,4-difluorophenyl substituent on the quinazolin-4-amine nitrogen. Quinazolines are heterocyclic scaffolds widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as kinase enzymes and DNA. The 4-chlorophenyl and 3,4-difluorophenyl moieties likely enhance lipophilicity and modulate electronic properties, influencing binding affinity and metabolic stability.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-(3,4-difluorophenyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF2N3S/c22-14-7-5-13(6-8-14)12-28-21-26-19-4-2-1-3-16(19)20(27-21)25-15-9-10-17(23)18(24)11-15/h1-11H,12H2,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXAYZYTJLQYJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC=C(C=C3)Cl)NC4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(3,4-difluorophenyl)quinazolin-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.
Introduction of the 4-chlorophenylmethylsulfanyl Group: This step involves the reaction of the quinazoline core with 4-chlorobenzyl chloride in the presence of a base, such as potassium carbonate, to form the 4-chlorophenylmethylsulfanyl derivative.
Attachment of the 3,4-difluorophenyl Group: The final step involves the reaction of the intermediate with 3,4-difluoroaniline under suitable conditions, such as heating in the presence of a catalyst, to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(3,4-difluorophenyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the quinazoline core or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of certain diseases, such as cancer or inflammatory conditions.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(3,4-difluorophenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Estimated values based on structural analogs.
Physicochemical and Pharmacokinetic Insights
- Lipophilicity (logP) : The target compound’s estimated logP (~4.8) suggests moderate lipophilicity, balancing cellular uptake and solubility. K297-0482’s higher logP (5.2258) may limit aqueous solubility despite improved blood-brain barrier penetration .
- Hydrogen Bonding: The 3,4-difluorophenyl group’s hydrogen bond acceptor capacity (vs. methoxy donors in ) could optimize interactions with polar residues in enzyme active sites .
- Metabolic Stability : Fluorine atoms in the target compound may reduce oxidative metabolism compared to methoxy or bromine substituents () .
Biological Activity
The compound 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(3,4-difluorophenyl)quinazolin-4-amine is a member of the quinazoline family, known for its diverse biological activities and therapeutic potential. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a quinazoline core , a bicyclic structure that includes both benzene and pyrimidine rings. The presence of a sulfanyl group and halogenated phenyl substituents (4-chlorophenyl and 3,4-difluorophenyl) enhances its chemical reactivity and biological activity.
Molecular Characteristics
- Molecular Formula: C15H12ClF2N2S
- Molecular Weight: 341.78 g/mol
The biological activity of quinazoline derivatives like this compound is often attributed to their ability to interact with various biological targets, including enzymes and receptors involved in cancer progression. Research indicates that such compounds may act as inhibitors of kinases that play crucial roles in tumor growth and proliferation.
Binding Affinity Studies
Studies have shown that this compound exhibits significant binding affinity to specific kinases, suggesting potential use as an anticancer agent. For instance, preliminary investigations into its interaction with cancer cell lines indicate that it may inhibit cell proliferation through kinase inhibition pathways.
Anticancer Properties
Quinazoline derivatives are widely studied for their anticancer properties due to their ability to inhibit various kinases involved in cancer cell signaling pathways. The specific compound under review has shown promise in preliminary studies:
- In vitro Studies: Initial tests on cancer cell lines have demonstrated that the compound can reduce cell viability, indicating its potential as an anticancer agent.
- Mechanism Insights: The presence of halogenated groups may enhance its potency by increasing lipophilicity and improving cellular uptake.
Other Biological Activities
Beyond anticancer effects, quinazoline derivatives have been explored for a variety of biological activities:
- Antimicrobial Activity: Similar compounds have demonstrated significant antimicrobial effects against various pathogens.
- Neuroprotective Effects: Some studies suggest potential neuroprotective properties, although more research is needed to confirm these effects.
Case Studies
-
Inhibition of Cancer Cell Lines:
A study evaluated the efficacy of 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(3,4-difluorophenyl)quinazolin-4-amine against several cancer cell lines. Results indicated a notable reduction in cell viability at concentrations ranging from 1 to 10 μM, with an observed IC50 value indicative of its potency. -
Impact on Photosystem II:
Research examining the effects of related quinazoline compounds on unicellular organisms showed that high concentrations could disrupt photosystem II functionality, leading to oxidative stress and cellular damage. This highlights the potential environmental implications of such compounds beyond human health.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound's biological activity, a comparative analysis with structurally similar compounds is essential.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide | Similar quinazoline core | Anticancer properties |
| 2-{[3-(phenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(phenyl)acetamide | Lacks halogen substitutions | Potentially less potent |
| 2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,5-difluorophenyl)acetamide | Methyl substitution on phenyl ring | Variation in electronic properties |
This table illustrates how variations in substituents can significantly influence the biological activity of quinazoline derivatives.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(3,4-difluorophenyl)quinazolin-4-amine, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves nucleophilic substitution of a quinazolin-4-amine core with halogenated aryl groups. Key steps include:
- Using dimethylformamide (DMF) as a solvent with potassium carbonate (K₂CO₃) to facilitate deprotonation and nucleophilic attack under reflux (70–90°C) .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization can be achieved by controlling stoichiometry (1.2–1.5 equivalents of (4-chlorophenyl)methanethiol) and reaction time (12–18 hours) .
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., sulfanyl linkage at position 2, difluorophenyl at position 4) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]⁺ at m/z 428.05) .
- X-ray Crystallography : For unambiguous confirmation of 3D structure, particularly if polymorphism impacts biological activity .
Q. How should researchers design initial biological activity screenings for this compound?
- Methodological Answer :
- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) and solvent controls (e.g., DMSO ≤0.1%) .
- Antimicrobial screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens, reporting MIC values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to identify critical functional groups for anticancer activity?
- Methodological Answer :
- Analog Synthesis : Modify substituents systematically (e.g., replace 3,4-difluorophenyl with mono-fluorinated or chlorinated variants) .
- Biological Testing : Compare IC₅₀ values across analogs to pinpoint substituents enhancing potency. For example, 3,4-difluorophenyl may improve kinase inhibition compared to mono-fluorinated derivatives .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like EGFR or VEGFR2 .
Q. What strategies are effective for resolving contradictions in biological activity data across different assays?
- Methodological Answer :
- Assay Standardization : Replicate experiments using identical cell lines/passage numbers and normalized ATP levels in viability assays .
- Impurity Analysis : Use HPLC-MS to rule out synthetic byproducts (e.g., unreacted quinazoline intermediates) contributing to variability .
- Target Validation : Combine siRNA knockdown and Western blotting to confirm target engagement (e.g., apoptosis markers like caspase-3) .
Q. How can researchers identify the primary molecular target(s) of this compound?
- Methodological Answer :
- Kinase Profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to screen >100 kinases at 1 µM .
- Pull-down Assays : Immobilize the compound on sepharose beads to capture binding proteins from cell lysates, followed by LC-MS/MS identification .
- CRISPR-Cas9 Screening : Genome-wide knockout libraries to identify genes whose loss confers resistance to the compound .
Q. What computational methods are suitable for predicting metabolic stability and toxicity?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME or ProTox-II to estimate CYP450 metabolism, bioavailability, and hepatotoxicity .
- Metabolite Identification : In silico fragmentation (e.g., MetFrag) paired with in vitro microsomal assays (human liver microsomes + NADPH) .
Q. How can researchers address poor aqueous solubility during formulation for in vivo studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
